Home > Products > Screening Compounds P144416 > UB-165 (fumarate)
UB-165 (fumarate) -

UB-165 (fumarate)

Catalog Number: EVT-15279447
CAS Number:
Molecular Formula: C17H19ClN2O4
Molecular Weight: 350.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UB-165 (fumarate) is a compound characterized as a selective agonist for neuronal nicotinic acetylcholine receptors. It is particularly known for its full agonist activity at the α3β2 isoform and partial agonist activity at the α4β2 isoform. The compound has been synthesized as a hybrid of two potent nicotinic agonists: anatoxin-a and epibatidine, which contributes to its unique pharmacological profile. The chemical structure of UB-165 (fumarate) is represented by the formula C17H19ClN2O4, with a molecular weight of 350.8 g/mol .

Source and Classification

The compound is classified under nicotinic receptor agonists, specifically targeting neuronal nicotinic acetylcholine receptors. It is primarily sourced from synthetic processes that involve commercially available starting materials, utilizing various organic synthesis techniques to achieve the desired product . The compound's identification can be traced through its CAS number, 200432-86-6, and its PubChem ID, 71297058 .

Synthesis Analysis

Methods and Technical Details

The synthesis of UB-165 (fumarate) involves several critical steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through organic reactions.
  2. Reaction Conditions: The reactions typically require organic solvents and may involve catalysts to facilitate the reaction at controlled temperatures.
  3. Purification: After synthesis, the product undergoes purification processes to ensure high purity and consistency.
Molecular Structure Analysis

Structure and Data

UB-165 (fumarate) has a complex molecular structure characterized by:

  • Molecular Formula: C17H19ClN2O4
  • Molecular Weight: 350.8 g/mol
  • IUPAC Name: (E)-but-2-enedioic acid; (1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
  • SMILES Notation: C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
  • InChI Key: DZFRKSLRKAKJIB-WLHGVMLRSA-N

The structural complexity arises from its hybrid nature, combining elements from both anatoxin-a and epibatidine, which contributes to its distinct pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

UB-165 (fumarate) participates in various chemical reactions:

  1. Oxidation: This reaction can modify the bicyclic structure or the chloropyridinyl group.
    • Common oxidizing agents include potassium permanganate.
  2. Reduction: Reduction can revert oxidized forms of the compound back to their original state.
    • Sodium borohydride is often used as a reducing agent.
  3. Substitution: This involves replacing specific atoms or groups within the compound.
    • Nucleophiles are typically employed for substitution reactions.

The outcomes of these reactions depend on specific conditions such as temperature and pH levels, leading to various derivatives that may exhibit different biological activities .

Mechanism of Action

UB-165 (fumarate) functions by binding to neuronal nicotinic acetylcholine receptors, specifically acting as an agonist at the α3β2 isoform while exhibiting partial agonist activity at the α4β2 isoform. The binding process leads to receptor activation, which opens ion channels resulting in an influx of calcium ions. This influx triggers the release of neurotransmitters such as dopamine and noradrenaline, thereby modulating synaptic transmission .

Data from studies indicate that UB-165 has an EC50 value of approximately 88 nM for stimulating dopamine release from striatal synaptosomes, illustrating its potency compared to other nicotinic agonists like epibatidine and anatoxin-a .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid powder
  • Storage Conditions: Recommended storage at -20°C in a desiccated environment
  • Solubility: Soluble up to 100 mM in water with gentle warming .

Chemical Properties

The chemical properties include stability under specific conditions and reactivity with common reagents used in organic synthesis. Its ability to undergo oxidation and reduction makes it versatile for further chemical modifications .

Applications

UB-165 (fumarate) has several scientific applications:

  1. Chemistry Research: It serves as a lead compound for developing other selective nicotinic receptor ligands.
  2. Biological Studies: Researchers utilize it to investigate the role of nicotinic acetylcholine receptors in neurotransmitter release dynamics.
  3. Medical Research: The compound is studied for potential therapeutic applications in treating neurological disorders due to its modulation of neurotransmitter systems.
  4. Drug Development: Its unique properties make it valuable in developing new pharmacological agents targeting nicotinic acetylcholine receptors .
Introduction to UB-165 (Fumarate) in Neuropharmacological Research

Historical Development and Discovery of UB-165 as a Hybrid Nicotinic Agonist

UB-165 (fumarate salt) emerged as a rationally designed hybrid molecule synthesizing structural features of two potent natural neurotoxins: epibatidine (from Epipedobates anthonyi frogs) and anatoxin-a (from Anabaena cyanobacteria). This innovative hybridization strategy, pioneered by Wright et al. (1997), aimed to create a ligand with refined selectivity for neuronal nicotinic acetylcholine receptors (nAChRs) [4] [9]. The core structure incorporates a chloropyridyl moiety from epibatidine linked to an azabicyclic framework reminiscent of anatoxin-a, optimizing interactions with specific nAChR subtypes while reducing affinity for non-neuronal targets [4] [6]. Initial pharmacological characterization revealed that UB-165 retained high potency at central nAChRs but exhibited intermediate binding affinity compared to its parent compounds—bridging the nanomolar potency of epibatidine and the micromolar range of anatoxin-a [4] [6]. This balanced profile positioned UB-165 as a critical tool for dissecting nAChR heterogeneity, particularly given epibatidine's prohibitive toxicity and anatoxin-a's lower CNS penetration.

Table 1: Key Structural and Pharmacological Features of UB-165 vs. Precursors

PropertyEpibatidineAnatoxin-aUB-165
Natural SourceDendrobatid frogCyanobacteriaSynthetic hybrid
Core StructureAzabicycloheptaneTropane-likeAzabicyclononene
nAChR Affinity (Ki)Sub-nM (α4β2)~100 nM (α4β2)~88 nM (α4β2)
Primary Research UtilityBroad agonistMuscle nAChRSubtype-selective agonist

Significance of Subtype-Selective nAChR Ligands in Neuroscience

The functional diversity of nAChRs stems from their pentameric assembly of subunits (α2–α10, β2–β4), generating subtypes with distinct distributions and physiological roles. UB-165’s differential efficacy across subtypes—acting as a full agonist at α3β2 nAChRs and a weak partial agonist at α4β2* nAChRs—provided unprecedented leverage for probing presynaptic modulation of neurotransmitter release [4] [6] [9]. Key advances enabled by UB-165 include:

  • Dopaminergic Circuitry Elucidation: In rat striatal synaptosomes, UB-165 (EC50 = 88 nM) stimulated dopamine release primarily via α3β2 nAChRs, evidenced by 88% inhibition with α-conotoxin-MII (a selective α3β2 antagonist). Crucially, its weak partial agonism at α4β2* receptors (<20% efficacy relative to epibatidine) revealed this subtype's minor contribution to striatal dopamine modulation [4] [6].
  • Mechanistic Separation of nAChR Functions: Using thalamic synaptosomes (enriched in α4β2* nAChRs), UB-165’s low efficacy in ⁸⁶Rb⁺ efflux assays contrasted with its robust activity in α3β2-dominated models (e.g., Ca²⁺ flux in SH-SY5Y cells). This divergence confirmed α4β2*’s role in thalamic signaling independent of α3β2 pathways [4] [6].
  • Therapeutic Target Validation: By discriminating between nAChR subtypes involved in dopamine release versus excitatory neurotransmission, UB-165 helped prioritize α4β2 for cognitive disorders (e.g., Alzheimer’s attentional deficits) and α3β2 for addiction/reward pathways [6] [9]. Subsequent analogs derived from UB-165 further refined α7 nAChR selectivity, aiding depression and schizophrenia research [9].

Table 2: Functional Selectivity Profile of UB-165 at Key nAChR Subtypes

nAChR SubtypeBinding Affinity (Ki or IC50)Functional EfficacyBiological Assay
α3β220 nM (IC50)Full agonist[³H]DA release (striatum)
α4β2*0.27 nM (Ki)Partial agonist (20%)⁸⁶Rb⁺ efflux (thalamus)
α72790 nM (Ki)Negligibleα-bungarotoxin binding
α1β1δε (muscle)990 nM (Ki)NoneRat muscle extract binding

Design Principle Insight: UB-165's fumarate salt formulation enhances solubility for in vitro assays without altering receptor specificity [2]. Its ≥99% purity (HPLC-confirmed) ensures reliable interpretation of subtype-selectivity studies [2].

UB-165 thus exemplifies rational ligand design to resolve nAChR complexity. Its hybrid architecture and subtype-biased signaling continue informing next-generation therapeutics for Parkinson’s disease, nicotine addiction, and cognitive disorders—underscoring the enduring impact of precise neuropharmacological tools [4] [6] [9].

Properties

Product Name

UB-165 (fumarate)

IUPAC Name

(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

InChI

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1

InChI Key

DZFRKSLRKAKJIB-KCNVDIGLSA-N

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.